molecular formula C22H21NO4 B4979186 3-(benzyloxy)-N-(2,4-dimethoxyphenyl)benzamide

3-(benzyloxy)-N-(2,4-dimethoxyphenyl)benzamide

Cat. No. B4979186
M. Wt: 363.4 g/mol
InChI Key: AYDREGLFLVEKHL-UHFFFAOYSA-N
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Description

3-(benzyloxy)-N-(2,4-dimethoxyphenyl)benzamide, also known as BDB, is a chemical compound that belongs to the class of benzamides. BDB is a synthetic compound that is commonly used in scientific research for its potential pharmacological properties. This compound has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects.

Mechanism of Action

The exact mechanism of action of 3-(benzyloxy)-N-(2,4-dimethoxyphenyl)benzamide is not fully understood. However, several studies have suggested that 3-(benzyloxy)-N-(2,4-dimethoxyphenyl)benzamide exerts its pharmacological effects by modulating various cellular pathways. 3-(benzyloxy)-N-(2,4-dimethoxyphenyl)benzamide has been found to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. HDAC inhibitors have been shown to induce apoptosis in cancer cells, and several studies have suggested that 3-(benzyloxy)-N-(2,4-dimethoxyphenyl)benzamide exerts its antitumor effects by inhibiting HDAC activity. 3-(benzyloxy)-N-(2,4-dimethoxyphenyl)benzamide has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by suppressing the nuclear factor-kappa B (NF-κB) signaling pathway. Furthermore, 3-(benzyloxy)-N-(2,4-dimethoxyphenyl)benzamide has been shown to reduce oxidative stress and inflammation in the brain by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Biochemical and Physiological Effects
3-(benzyloxy)-N-(2,4-dimethoxyphenyl)benzamide has been found to exhibit a wide range of biochemical and physiological effects. Several studies have shown that 3-(benzyloxy)-N-(2,4-dimethoxyphenyl)benzamide induces apoptosis in cancer cells by inhibiting HDAC activity. 3-(benzyloxy)-N-(2,4-dimethoxyphenyl)benzamide has also been found to exhibit anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing pain sensitivity. Furthermore, 3-(benzyloxy)-N-(2,4-dimethoxyphenyl)benzamide has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

3-(benzyloxy)-N-(2,4-dimethoxyphenyl)benzamide has several advantages for lab experiments. 3-(benzyloxy)-N-(2,4-dimethoxyphenyl)benzamide is a synthetic compound that can be easily synthesized in the lab, and its purity can be easily monitored. Furthermore, 3-(benzyloxy)-N-(2,4-dimethoxyphenyl)benzamide has been extensively studied, and several modifications have been made to improve the yield and purity of the compound. However, 3-(benzyloxy)-N-(2,4-dimethoxyphenyl)benzamide also has several limitations for lab experiments. 3-(benzyloxy)-N-(2,4-dimethoxyphenyl)benzamide has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments. Furthermore, the exact mechanism of action of 3-(benzyloxy)-N-(2,4-dimethoxyphenyl)benzamide is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of 3-(benzyloxy)-N-(2,4-dimethoxyphenyl)benzamide. Further studies are needed to fully understand the mechanism of action of 3-(benzyloxy)-N-(2,4-dimethoxyphenyl)benzamide and to identify its molecular targets. Furthermore, studies are needed to determine the optimal dosage and administration route of 3-(benzyloxy)-N-(2,4-dimethoxyphenyl)benzamide for its potential therapeutic use. Additionally, studies are needed to investigate the potential side effects of 3-(benzyloxy)-N-(2,4-dimethoxyphenyl)benzamide and to develop strategies to mitigate these effects. Finally, further studies are needed to investigate the potential use of 3-(benzyloxy)-N-(2,4-dimethoxyphenyl)benzamide in combination with other drugs for the treatment of cancer and other diseases.
Conclusion
In conclusion, 3-(benzyloxy)-N-(2,4-dimethoxyphenyl)benzamide is a synthetic compound that has been extensively studied for its potential pharmacological properties. 3-(benzyloxy)-N-(2,4-dimethoxyphenyl)benzamide exhibits a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects. 3-(benzyloxy)-N-(2,4-dimethoxyphenyl)benzamide has several advantages for lab experiments, including its ease of synthesis and purity monitoring. However, 3-(benzyloxy)-N-(2,4-dimethoxyphenyl)benzamide also has several limitations, including its cytotoxic effects at high concentrations and the incomplete understanding of its mechanism of action. Further studies are needed to fully understand the potential therapeutic use of 3-(benzyloxy)-N-(2,4-dimethoxyphenyl)benzamide and to develop strategies to mitigate its potential side effects.

Synthesis Methods

The synthesis of 3-(benzyloxy)-N-(2,4-dimethoxyphenyl)benzamide involves the reaction of 2,4-dimethoxybenzoic acid with benzoyl chloride in the presence of a base such as triethylamine. The resulting product, 2,4-dimethoxybenzoyl chloride, is then reacted with benzylamine to produce the final compound, 3-(benzyloxy)-N-(2,4-dimethoxyphenyl)benzamide. The synthesis of 3-(benzyloxy)-N-(2,4-dimethoxyphenyl)benzamide has been extensively studied, and several modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

3-(benzyloxy)-N-(2,4-dimethoxyphenyl)benzamide has been extensively studied for its potential pharmacological properties. Several studies have shown that 3-(benzyloxy)-N-(2,4-dimethoxyphenyl)benzamide exhibits antitumor activity by inducing apoptosis in cancer cells. 3-(benzyloxy)-N-(2,4-dimethoxyphenyl)benzamide has also been found to exhibit anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing pain sensitivity. Furthermore, 3-(benzyloxy)-N-(2,4-dimethoxyphenyl)benzamide has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c1-25-18-11-12-20(21(14-18)26-2)23-22(24)17-9-6-10-19(13-17)27-15-16-7-4-3-5-8-16/h3-14H,15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDREGLFLVEKHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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